molecular formula C22H32O5 B033009 Resolvin D2 CAS No. 810668-37-2

Resolvin D2

Cat. No.: B033009
CAS No.: 810668-37-2
M. Wt: 376.5 g/mol
InChI Key: IKFAUGXNBOBQDM-XFMPMKITSA-N
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Description

Resolvin D2 is a specialized pro-resolving mediator derived from docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It plays a crucial role in the resolution phase of inflammation, actively promoting the cessation of inflammatory responses and aiding in the restoration of tissue homeostasis . This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a significant compound in the field of inflammation research.

Mechanism of Action

Target of Action

Resolvin D2 (RvD2) is a metabolic product of omega-3 polyunsaturated fatty acids (ω-3 PUFAs) that primarily targets myogenic cells . It also targets macrophages, promoting their switch towards an anti-inflammatory phenotype . RvD2’s effects are mediated through the GPR18 receptor .

Mode of Action

RvD2 interacts with its targets to modulate their function and behavior. In myogenic cells, RvD2 promotes differentiation and expansion of the pool of myogenic progenitor cells, leading to increased myogenesis . In macrophages, RvD2 stimulates the secretion of pro-myogenic factors . RvD2 also downregulates the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .

Biochemical Pathways

RvD2 is biosynthesized from essential ω-3 PUFAs, specifically docosahexaenoic acid (DHA) . It plays a crucial role in the resolution of inflammation by triggering the process of inflammation resolution . This involves the modulation of various biochemical pathways, including the downregulation of the TLR4/NF-κB signaling pathway .

Pharmacokinetics

It is known that rvd2 exhibits potent regulatory effects on leukocytes, controlling microbial sepsis

Result of Action

RvD2 has both anti-inflammatory and pro-resolving capabilities . It reduces blood bacterial load, increases splenic neutrophil accumulation, and enhances reactive oxygen species (ROS) production . It also increases the number of non-inflammatory alveolar macrophages after Pseudomonas aeruginosa administration . In the context of Duchenne Muscular Dystrophy (DMD), RvD2 has been shown to improve muscle regeneration .

Action Environment

The action of RvD2 can be influenced by various environmental factors. For instance, genetic abnormalities, the aging process, or environmental factors can lead to dysregulation of the inflammatory response, which RvD2 helps to resolve . In the context of DMD, the absence of dystrophin triggers a complex cascade of events such as increased myofiber membrane permeability, calcium influx, reactive oxygen species (ROS) production, and cellular necrosis . RvD2’s action in this environment helps to mitigate these effects and improve muscle function .

Biochemical Analysis

Biochemical Properties

Resolvin D2 interacts with various enzymes, proteins, and other biomolecules. It is a metabolic product of docosahexaenoic acid (DHA), converted by 15-lipoxygenase and then 5-lipoxygenase successively . It has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, this compound directly targets myogenic cells and promotes their differentiation and the expansion of the pool of myogenic progenitor cells leading to increased myogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It was found to downregulate the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to have positive effects on depressive-like behavior in three mouse models of depression . It also promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study using a 2-hit model of cecal ligation and puncture (CLP) induced infectious peritonitis and secondary lung infection with Pseudomonas aeruginosa, this compound given as late as 48h after CLP surgery reduced blood bacterial load without altering plasma cytokines compared to mice given saline vehicle .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolic product of DHA, converted by 15-lipoxygenase then 5-lipoxygenase successively . It is known to exert a significant influence on the regulation of the inflammatory response .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It regulates leukocyte adherence via both direct actions on PMN and endothelial vasoactive substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resolvin D2 is biosynthesized from docosahexaenoic acid through a series of enzymatic reactions involving lipoxygenases. The synthetic preparation of this compound involves the use of enantiomerically and geometrically pure starting materials. The process includes the formation of intermediate hydroperoxy derivatives, which are further converted into this compound through stereoselective reduction and hydrolysis .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its biosynthetic pathway and the need for precise stereochemical control. Current methods focus on optimizing the enzymatic conversion of docosahexaenoic acid to this compound using biocatalysts and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Resolvin D2 undergoes various biochemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Resolvin D2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFAUGXNBOBQDM-XFMPMKITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347465
Record name (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

810668-37-2
Record name (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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